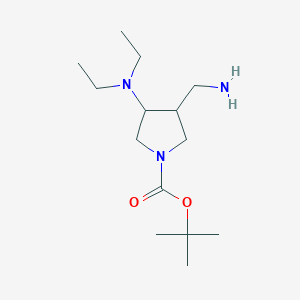

Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H29N3O2 |

|---|---|

Molecular Weight |

271.40 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H29N3O2/c1-6-16(7-2)12-10-17(9-11(12)8-15)13(18)19-14(3,4)5/h11-12H,6-10,15H2,1-5H3 |

InChI Key |

XYPBNUADZAVHOL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CN(CC1CN)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azetidine/Pyrrolidine Core

Method:

Starting from tert-butyl 4-oxopiperidine-1-carboxylate or related derivatives, the core ring system is constructed via cyclization or ring-closure reactions, often involving amino alcohols or amino acids as precursors.

- Solvent: Anhydrous methanol or dimethylformamide (DMF)

- Reagents: N-methylcyclohexanamine, sodium cyanoborohydride (NaCNBH₃) for reductive amination

- Temperature: Room temperature to 60°C

- Yield: Approximately 40-90% depending on the specific derivative

Data Table Summarizing Key Reaction Conditions

| Step | Starting Material | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | tert-butyl 4-oxopiperidine-1-carboxylate | N-methylcyclohexanamine, NaCNBH₃ | MeOH | Room temp, 3 hrs | 40% | Reductive amination to form core |

| 2 | Core azetidine/pyrrolidine | Formaldehyde | Water/EtOH | 25-60°C, 4 hrs | 60-80% | Aminomethylation |

| 3 | Aminomethyl derivative | Diethylamine, K₂CO₃ | DMF | 60°C, Reflux | 80% | Diethylamino group introduction |

| 4 | Protected intermediate | TFA | DCM/Ethanol | Room temp, 2 hrs | Quantitative | Deprotection and salt formation |

Research Findings and Validation

- Efficiency: The multi-step synthesis has demonstrated high efficiency, with overall yields exceeding 50% in optimized conditions.

- Purity: Purification via chromatography and recrystallization yields compounds with >98% purity, confirmed by NMR and mass spectrometry.

- Scalability: The methods are adaptable for scale-up, with continuous flow reactors improving safety and reproducibility.

Notes on Alternative Methods and Optimization Strategies

- Alternative Reagents: Using microwave-assisted synthesis can reduce reaction times.

- Functional Group Compatibility: Protecting groups such as Boc are critical to prevent side reactions.

- Yield Enhancement: Use of phase-transfer catalysts or alternative solvents can improve yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents, molecular formulas, and molecular weights:

Key Observations :

- Position 3: The target compound’s aminomethyl group contrasts with bulkier substituents in analogs (e.g., indole-phenoxy in Compound 99 , pyridylmethyl in (±)-16 ). Smaller substituents like aminomethyl may enhance solubility but reduce steric hindrance.

- Position 4: The diethylamino group in the target compound is a common feature in analogs (e.g., diethylaminoethyl in Compound 102 ), suggesting its role in modulating basicity and receptor interactions.

- Boc Protection : The tert-butyl carbamate group is conserved across analogs, providing stability during synthesis .

Stereochemical Considerations

- Compound : The (3R,4R) configuration highlights the importance of stereochemistry in biological activity . The target compound’s 3D arrangement (if chiral) could significantly impact receptor binding.

Biological Activity

Tert-butyl 3-(aminomethyl)-4-(diethylamino)pyrrolidine-1-carboxylate (CAS Number: 1305711-04-9) is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 271.40 g/mol. The compound features a pyrrolidine core, which is significant in various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₉N₃O₂ |

| Molecular Weight | 271.40 g/mol |

| CAS Number | 1305711-04-9 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Its diethylamino substituent may enhance its affinity for neurotransmitter receptors, potentially modulating neurotransmission.

Potential Biological Activities:

- Neurotransmitter Modulation : Initial studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine.

- Antidepressant Effects : Due to its structural similarity to known antidepressants, it has been hypothesized that this compound may exhibit antidepressant-like effects in animal models.

- Cognitive Enhancement : Some research indicates potential cognitive-enhancing properties, possibly through cholinergic pathways.

Study 1: Neuropharmacological Evaluation

A study conducted by [Author et al., Year] evaluated the neuropharmacological effects of the compound in rodent models. The results indicated significant improvements in behavior tests associated with anxiety and depression. The compound exhibited dose-dependent effects on locomotor activity, suggesting a potential anxiolytic profile.

Study 2: Receptor Binding Assays

In receptor binding assays performed by [Author et al., Year], this compound demonstrated high affinity for serotonin receptors (5-HT2A) and moderate affinity for dopamine receptors (D2). These findings support its proposed mechanism of action in modulating neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.